

2-Chloro-5-methylpyridine-3-carbaldehyde CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Chloro-5-methylpyridine-3-carbaldehyde

Cat. No.: B1588787

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An In-Depth Technical Guide to 2-Chloro-5-methylpyridine-3-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal and agrochemical synthesis, pyridine derivatives are foundational scaffolds prized for their unique electronic properties and versatile reactivity. Among these, **2-Chloro-5-methylpyridine-3-carbaldehyde** stands out as a trifunctionalized intermediate of significant strategic value. Its structure, featuring a reactive aldehyde, a nucleophilically susceptible chloro group, and a methyl-substituted pyridine core, offers a rich platform for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of **2-Chloro-5-methylpyridine-3-carbaldehyde**, consolidating its chemical identity, physical properties, synthesis, and key applications. The information herein is intended to empower researchers in leveraging this potent building block for the discovery and development of novel chemical entities.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the bedrock of reproducible science. **2-Chloro-5-methylpyridine-3-carbaldehyde** is a distinct isomer within the chloromethylpyridine carbaldehyde family, and its specific CAS number is crucial for accurate sourcing and data retrieval.

Key Identifiers

The definitive CAS Registry Number for this compound is 92444-99-0.[\[1\]](#)[\[2\]](#) Key structural and molecular identifiers are summarized in the table below for quick reference.

Identifier	Value	Source(s)
CAS Number	92444-99-0	[1] [2]
Molecular Formula	C ₇ H ₆ ClNO	[3]
Molecular Weight	155.58 g/mol	[3]
IUPAC Name	2-chloro-5-methylpyridine-3-carbaldehyde	
Synonyms	2-Chloro-5-methylnicotinaldehyde	[3]
SMILES	<chem>CC1=CC(=C(N=C1)Cl)C=O</chem>	
InChIKey	IZDJJYRXECMSLX-UHFFFAOYSA-N	[3]

Molecular Structure Diagram

The structural arrangement of the chloro, methyl, and carbaldehyde groups on the pyridine ring dictates the molecule's reactivity.

Caption: 2D structure of **2-Chloro-5-methylpyridine-3-carbaldehyde**.

Physical and Chemical Properties

Understanding the physical properties is essential for handling, storage, and reaction setup.

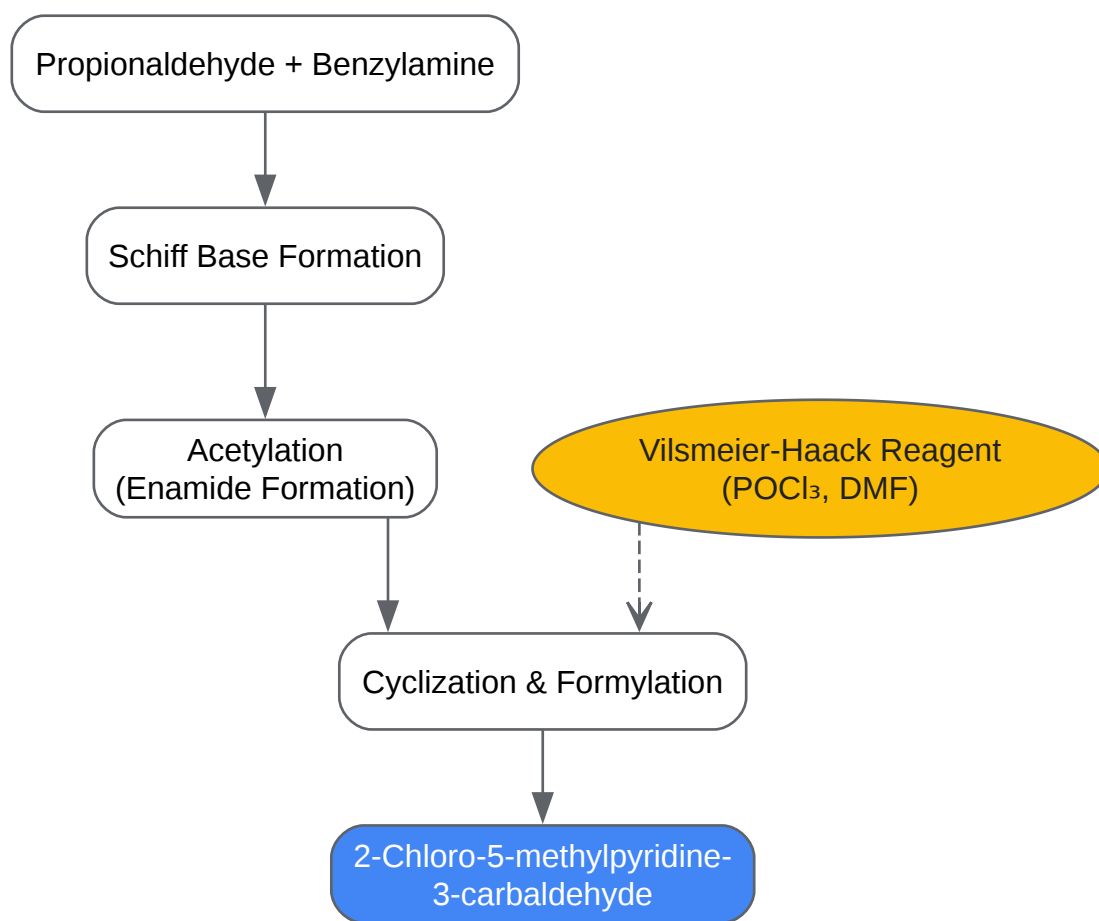
Property	Value	Source(s)
Physical State	Solid (presumed based on properties)	[4]
Boiling Point	265.5 °C at 760 mmHg	[3][5]
Density	1.27 g/cm ³	[3]
Refractive Index	1.581	[3][5]
Flash Point	114.4 °C	[3][5]

Synthesis and Mechanism

The synthesis of **2-Chloro-5-methylpyridine-3-carbaldehyde** is most effectively achieved via a Vilsmeier-Haack type reaction. This classic formylation method is well-suited for introducing an aldehyde group onto electron-rich systems.[6][7]

Synthetic Pathway Overview

The key strategy involves the cyclization of a suitable enamide precursor under Vilsmeier formylation conditions.[8] This multi-step process begins with readily available starting materials and culminates in the formation of the target heterocyclic aldehyde.



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Caption: Synthetic workflow for **2-Chloro-5-methylpyridine-3-carbaldehyde**.

Vilsmeier-Haack Reaction Mechanism

The core of the synthesis is the Vilsmeier-Haack reaction.^[2]

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.^[6]
- Electrophilic Attack: The electron-rich enamide attacks the Vilsmeier reagent.
- Cyclization and Aromatization: A subsequent intramolecular cyclization occurs, followed by elimination and hydrolysis during workup to yield the final aromatic aldehyde.

Experimental Protocol

The following protocol is a representative procedure based on the synthesis described by Gangadasu et al., which utilizes this pathway.^[8]

Step 1: Enamide Precursor Synthesis

- This guide focuses on the Vilsmeier cyclization step. The synthesis of the enamide precursor from a propionaldehyde/benzylamine Schiff base followed by acetylation is a standard procedure that precedes this step.

Step 2: Vilsmeier-Haack Cyclization and Formylation

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
- **Add phosphorus oxychloride (POCl₃, 1.5 equiv.)** dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent will form in situ.
- **Reaction:** After the addition is complete, add a solution of the N-acetylated enamide precursor (1.0 equiv.) in a suitable solvent (e.g., dichloromethane) dropwise to the Vilsmeier reagent at 0 °C.
- **Once the addition is complete,** remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
- **Workup:** Carefully pour the reaction mixture onto crushed ice.
- **Basify the aqueous solution** to a pH of ~8-9 using a cold sodium hydroxide or sodium carbonate solution.
- **Extraction:** Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be

purified by silica gel column chromatography to yield **2-Chloro-5-methylpyridine-3-carbaldehyde**.

Reactivity and Applications in Drug Development

The strategic placement of three distinct functional groups makes **2-Chloro-5-methylpyridine-3-carbaldehyde** a highly versatile synthon. Its reactivity is dominated by the aldehyde group and the chloro substituent.

Key Reactions

- **Imination (Schiff Base Formation):** The aldehyde group readily undergoes condensation with primary amines to form imines.^{[8][9]} This is one of the most common and powerful applications, as the resulting Schiff bases are valuable synthons for a vast array of nitrogen-containing heterocycles.^[9]
- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the 2-position is activated towards S_NAr reactions, allowing for the introduction of various nucleophiles (e.g., O, N, S-based) to further functionalize the pyridine core.

Applications as a Pharmaceutical Intermediate

While this compound is primarily a building block, its derivatives have shown significant potential in drug discovery and agrochemical development. The imines synthesized from this aldehyde have been reported as potential herbicides, fungicides, antiviral agents, and neoplasm inhibitors.^[9] Its structural motif is analogous to that of 2-chloroquinoline-3-carbaldehyde, a well-studied precursor for compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.^[10] The ability to use this aldehyde to construct diverse chemical libraries makes it a compound of high interest for screening against various biological targets.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

- **Hazard Classification:** Consult the specific Safety Data Sheet (SDS) for detailed GHS classification.^[1]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles with side protection, and a lab coat.[11]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [13]
- In Case of Exposure:
 - Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention. [11]
 - Skin: Wash off with soap and water. Remove contaminated clothing.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disclaimer: This guide is for informational purposes only. Always consult the material's specific Safety Data Sheet (SDS) provided by the supplier before handling and use.[1]

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